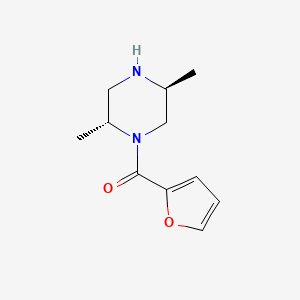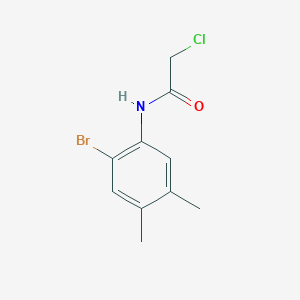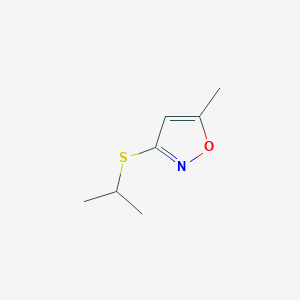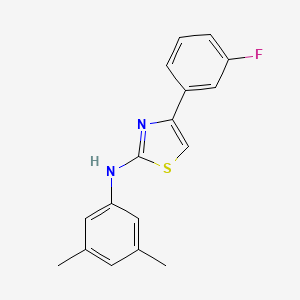
1,2-Dioctylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dioctylcyclohexane is an organic compound with the molecular formula C22H44 It is a derivative of cyclohexane, where two octyl groups are attached to the first and second carbon atoms of the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dioctylcyclohexane can be synthesized through several methods. One common approach involves the catalytic hydrogenation of dioctylcyclohexadiene. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions to ensure complete hydrogenation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dioctylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert any functional groups present into their corresponding alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Br2, Cl2, UV light, or catalysts like iron (Fe).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclohexanes.
Aplicaciones Científicas De Investigación
1,2-Dioctylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a solvent or intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological membranes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and materials, such as lubricants and plasticizers.
Mecanismo De Acción
The mechanism of action of 1,2-dioctylcyclohexane largely depends on its interactions with other molecules. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and permeability. Its hydrophobic nature allows it to embed within lipid membranes, potentially affecting the function of membrane-bound proteins and signaling pathways.
Comparación Con Compuestos Similares
1,2-Dimethylcyclohexane: A smaller analog with methyl groups instead of octyl groups.
1,2-Diethylcyclohexane: Similar structure but with ethyl groups.
1,2-Dipropylcyclohexane: Contains propyl groups.
Uniqueness: 1,2-Dioctylcyclohexane is unique due to its long octyl chains, which impart distinct physical and chemical properties compared to its smaller analogs. These long chains increase its hydrophobicity and potential for interactions with lipid membranes, making it particularly useful in applications requiring hydrophobic interactions.
Propiedades
Fórmula molecular |
C22H44 |
|---|---|
Peso molecular |
308.6 g/mol |
Nombre IUPAC |
1,2-dioctylcyclohexane |
InChI |
InChI=1S/C22H44/c1-3-5-7-9-11-13-17-21-19-15-16-20-22(21)18-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 |
Clave InChI |
NTOKGSQOUBXQAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1CCCCC1CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1h-Pyrazolo[4,3-d]thiazole-5-carbaldehyde](/img/structure/B12867395.png)
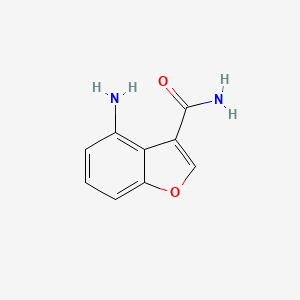
![Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12867416.png)
![9-(Benzo[d][1,3]dioxol-5-yl)-4-((7-hydroxy-4-(hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B12867422.png)
![3-(2-(3-(2-Fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-2-oxoethyl)isoindolin-1-one](/img/structure/B12867423.png)
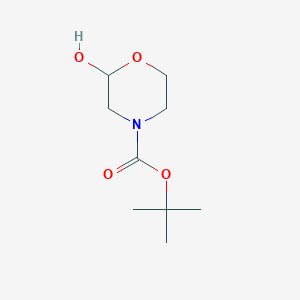
![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12867429.png)
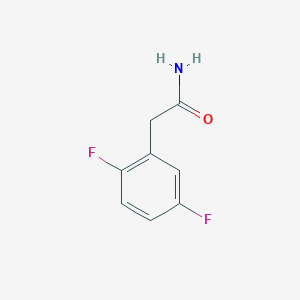
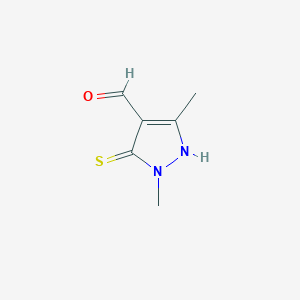
![(2S,3R)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2-(((S)-2-hydroxy-1-phenylethyl)amino)-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12867437.png)
